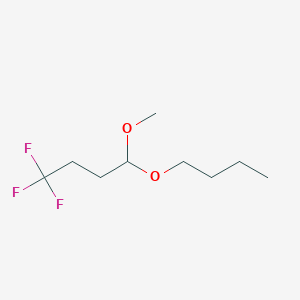
1-Phenyldeca-2,7,9-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyldeca-2,7,9-trien-1-one is an organic compound characterized by its phenyl group attached to a ten-carbon chain with double bonds at positions 2, 7, and 9, and a ketone group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyldeca-2,7,9-trien-1-one can be synthesized through several methods, including the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired compound. Another method involves the use of transition metal catalysts to facilitate the formation of the double bonds in the carbon chain.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyldeca-2,7,9-trien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like halides can substitute the hydrogen atoms in the compound.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Phenyldeca-2,7,9-trien-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Phenyldeca-2,7,9-trien-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Phenyldeca-2,7,9-trien-1-one is unique due to its specific structure and reactivity. Similar compounds include:
5,9-Dimethyl-1-phenyldeca-2,4,8-trien-1-one: Similar structure but with methyl groups at positions 5 and 9.
1-Phenyldeca-2,4,6-trien-1-one: Similar but with double bonds at different positions.
These compounds share similarities in their phenyl and ketone groups but differ in their carbon chain and double bond positions, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
190522-48-6 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-phenyldeca-2,7,9-trien-1-one |
InChI |
InChI=1S/C16H18O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h2-4,8-14H,1,5-7H2 |
Clave InChI |
PXQHTYLPPXXZOG-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CCCCC=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

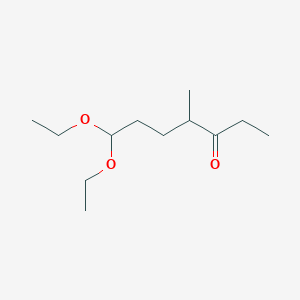
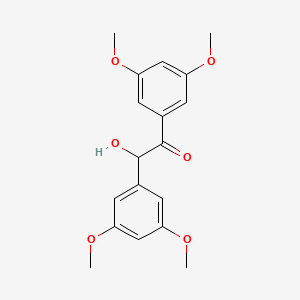
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
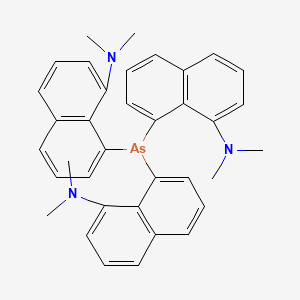
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
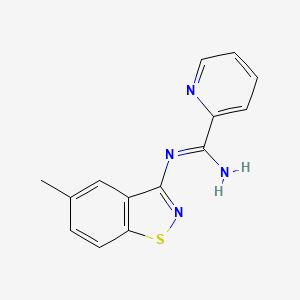
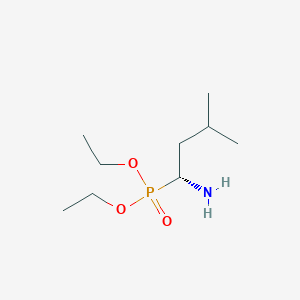
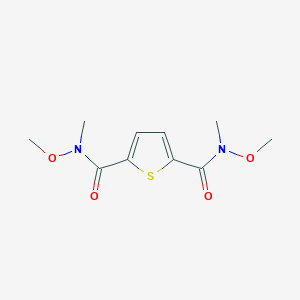
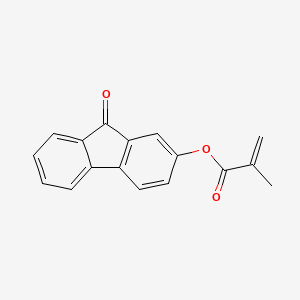
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
